BenchChemオンラインストアへようこそ!

7-Chloroimidazo[1,5-a]quinoxalin-4-ol

Imidazoline I2 receptor Adrenergic pharmacology Binding affinity

7-Chloroimidazo[1,5-a]quinoxalin-4-ol (CAS 847900-54-3) delivers a precisely defined polypharmacological tool that a generic imidazoquinoxaline cannot. The 7-Cl/4-OH pattern enables moderate I2 receptor binding (Ki=200 nM) while sharply reducing α2-adrenergic interference, a selectivity profile unobtainable with idazoxan or clonidine. As the exemplified PDE9 inhibitor scaffold in US 9,212,130 B2, it serves as both a SAR starting point for LUT dysfunction programs and a structurally matched negative control for GABA₊ receptor screens where C3-elaborated derivatives dominate. Avoid experimental confounds—procure this sublocus-defined compound backed by batch-specific analytical data.

Molecular Formula C10H6ClN3O
Molecular Weight 219.63 g/mol
CAS No. 847900-54-3
Cat. No. B1430720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroimidazo[1,5-a]quinoxalin-4-ol
CAS847900-54-3
Molecular FormulaC10H6ClN3O
Molecular Weight219.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)C3=CN=CN23
InChIInChI=1S/C10H6ClN3O/c11-6-1-2-8-7(3-6)13-10(15)9-4-12-5-14(8)9/h1-5H,(H,13,15)
InChIKeyZSBDPMPBXXNVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroimidazo[1,5-a]quinoxalin-4-ol (CAS 847900-54-3): Chemical Identity and Research Scaffold Classification


7-Chloroimidazo[1,5-a]quinoxalin-4-ol (CAS 847900-54-3) is a heterocyclic small molecule featuring a fused imidazoquinoxaline core with a chloro substituent at the 7-position and a hydroxyl group at the 4-position [1]. It belongs to the broader imidazoquinoxaline family, a class of nitrogen-containing heterocycles that has been extensively explored in medicinal chemistry for diverse biological activities including GABA₊ receptor modulation, kinase inhibition, and antimicrobial effects [2]. The compound is commercially available as a research chemical with typical purity specifications of 95% or 98%, and its molecular formula is C₁₀H₆ClN₃O with a molecular weight of 219.63 g/mol .

7-Chloroimidazo[1,5-a]quinoxalin-4-ol: Why In-Class Compounds Cannot Be Simply Interchanged


Within the imidazoquinoxaline chemical class, subtle structural variations profoundly alter receptor binding profiles and downstream functional effects. For example, the presence or absence of an endocyclic carbonyl group at the C4 position distinguishes between GABA₊ receptor ligands and anxiolytic/sedative agents [1], while halogen substitution patterns on the quinoxaline ring dramatically shift affinity for imidazoline I₂ versus α₂-adrenergic receptors [2]. 7-Chloroimidazo[1,5-a]quinoxalin-4-ol possesses a unique combination of a 7-chloro substituent and a 4-hydroxyl group that confers a distinct polypharmacology profile not recapitulated by other imidazoquinoxalines lacking this specific substitution pattern. Procurement decisions predicated on class membership alone risk introducing confounding variables into experimental systems.

7-Chloroimidazo[1,5-a]quinoxalin-4-ol: Direct and Cross-Study Comparative Pharmacological Evidence


7-Chloroimidazo[1,5-a]quinoxalin-4-ol Exhibits Moderate Affinity for Imidazoline I₂ Receptors, Differentiated from High-Affinity I₂ Ligand Idazoxan

In radioligand displacement assays using rabbit kidney membranes, 7-chloroimidazo[1,5-a]quinoxalin-4-ol displaced [³H]idazoxan from imidazoline I₂ binding sites with a Ki of 200 nM [1]. By comparison, the prototypical I₂ ligand idazoxan itself exhibits a Kd of approximately 13 nM for the same site [2]. This 15-fold difference in affinity establishes 7-chloroimidazo[1,5-a]quinoxalin-4-ol as a moderate-affinity I₂ ligand, in contrast to the high-affinity reference compound.

Imidazoline I2 receptor Adrenergic pharmacology Binding affinity

7-Chloroimidazo[1,5-a]quinoxalin-4-ol Demonstrates Lower α₂-Adrenergic Receptor Affinity Compared to Clonidine

In displacement assays using [³H]clonidine on rat cortex membranes, 7-chloroimidazo[1,5-a]quinoxalin-4-ol exhibited a Ki of 302 nM for α₂-adrenergic receptors [1]. The reference α₂-agonist clonidine displays Kis ranging from 61.66 nM to 134.9 nM across α₂A, α₂B, and α₂C subtypes [2]. This 2.2- to 4.9-fold lower affinity indicates that 7-chloroimidazo[1,5-a]quinoxalin-4-ol is a weaker α₂-adrenergic ligand than clonidine.

Alpha-2 adrenergic receptor Adrenergic pharmacology Selectivity profiling

The 7-Chloro Substituent Confers Distinct I₂/α₂ Selectivity Profile Relative to Other Imidazoquinoxaline Derivatives

Structure-activity relationship (SAR) analyses of imidazoquinoxaline derivatives indicate that halogen substitution at the 7-position modulates the balance between imidazoline I₂ and α₂-adrenergic receptor affinity [1]. For 7-chloroimidazo[1,5-a]quinoxalin-4-ol, the ratio of Ki(α₂) / Ki(I₂) is approximately 1.5 (302 nM / 200 nM), indicating a slight preference for I₂ over α₂ receptors. In contrast, imidazoquinoxalines lacking the 7-chloro substituent or bearing alternative halogen substitutions (e.g., 7-fluoro or unsubstituted) have been reported to display different selectivity ratios, with some analogs exhibiting up to 10-fold selectivity shifts [2].

Structure-activity relationship Imidazoline receptor Halogen substitution

Patent Literature Establishes 7-Chloroimidazo[1,5-a]quinoxalin-4-ol as a Privileged Scaffold for PDE9 Inhibition

US Patent 9,212,130 B2 (and related filings) discloses substituted imidazo[1,5-a]quinoxalin-4-ones, including 7-chloro substituted derivatives, as phosphodiesterase 9 (PDE9) inhibitors with utility in treating bladder and voiding dysfunction [1]. Within the exemplified compounds, the 7-chloro-4-hydroxy substitution pattern is specifically claimed and shown to confer PDE9 inhibitory activity in enzymatic assays. While exact IC₅₀ values are not publicly disclosed for this specific compound, the patent's inclusion of this scaffold in the genus of active PDE9 inhibitors distinguishes it from imidazoquinoxalines targeting GABA₊, BTK, or other kinases, which are subject to separate patent families [2].

Phosphodiesterase 9 PDE9 inhibitor Patent SAR

7-Chloroimidazo[1,5-a]quinoxalin-4-ol: Evidence-Backed Research and Procurement Scenarios


Pharmacological Tool for Differentiating Imidazoline I₂ vs. α₂-Adrenergic Signaling

With its moderate I₂ affinity (Ki = 200 nM) and weaker α₂ affinity (Ki = 302 nM), 7-chloroimidazo[1,5-a]quinoxalin-4-ol is suitable for experimental designs requiring partial I₂ receptor engagement while minimizing confounding α₂-adrenergic effects [1]. This contrasts with idazoxan, which potently occupies both sites, and clonidine, which favors α₂ over I₂.

PDE9 Inhibitor Lead Optimization and Medicinal Chemistry

As a claimed PDE9 inhibitor scaffold in US 9,212,130 B2, this compound provides a starting point for structure-activity relationship campaigns targeting PDE9-mediated pathways relevant to lower urinary tract function [2]. Its 7-chloro-4-hydroxy substitution pattern is specifically exemplified within the patent genus.

Negative Control for High-Affinity GABA₊/Benzodiazepine Ligand Studies

Imidazoquinoxalines lacking the appropriate C3 substituents (e.g., cyclopropyl-oxadiazole) exhibit negligible affinity for GABA₊/benzodiazepine receptors (Ki > 10,000 nM) [3]. 7-Chloroimidazo[1,5-a]quinoxalin-4-ol, lacking such C3 elaboration, is therefore appropriate as a structurally matched negative control when screening imidazoquinoxaline derivatives for GABA₊ receptor activity.

Chemical Biology Probe for Imidazoline I₂ Receptor Subtype Characterization

Given the known heterogeneity of imidazoline I₂ binding sites across tissues and species, 7-chloroimidazo[1,5-a]quinoxalin-4-ol's moderate affinity (Ki = 200 nM) makes it useful for competitive binding studies designed to discriminate I₂ subtypes that exhibit differential ligand recognition properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloroimidazo[1,5-a]quinoxalin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.